

Application Notes: Umirolimus in Biodegradable Polymer-Based Drug-Eluting Stents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Umirolimus*

Cat. No.: *B1682062*

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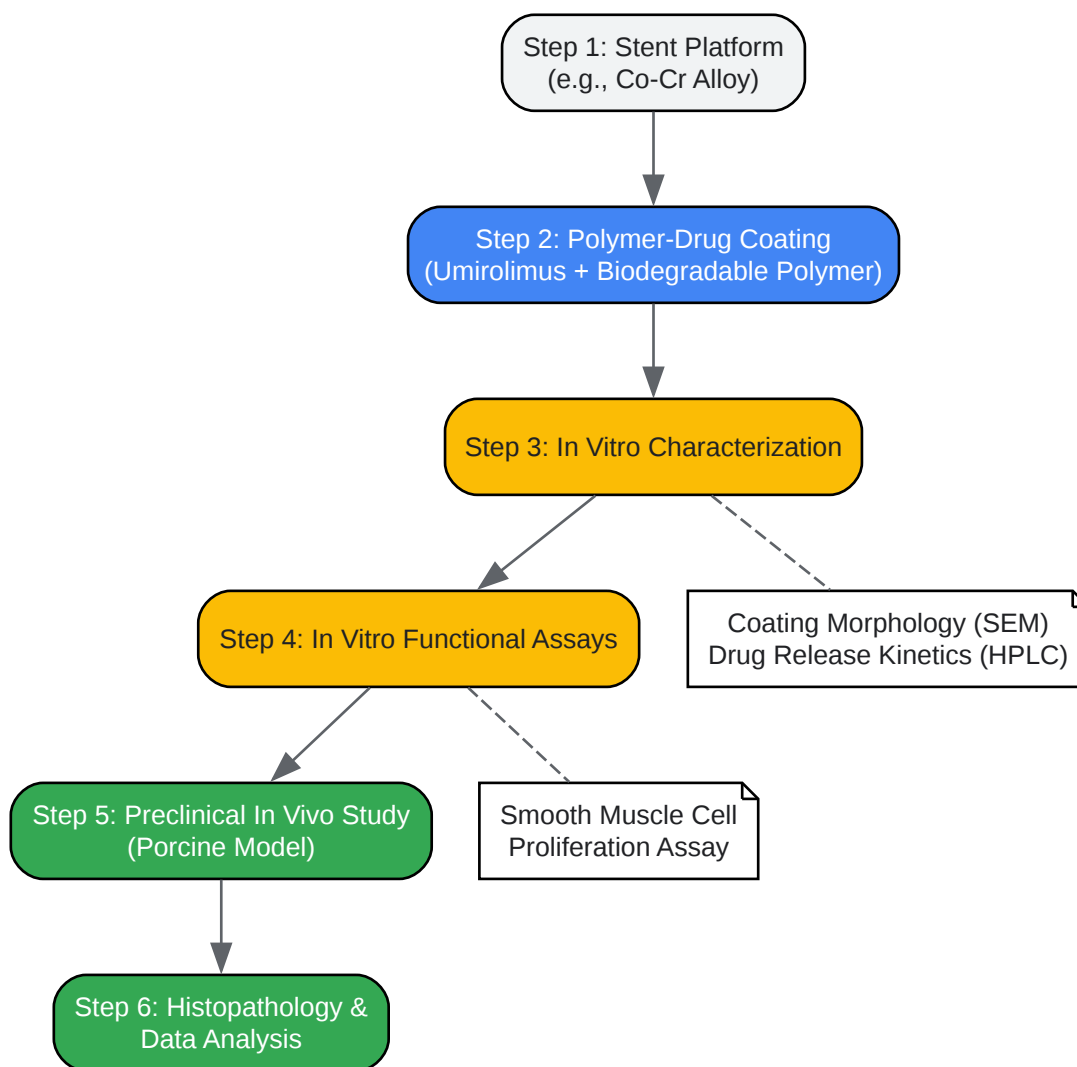
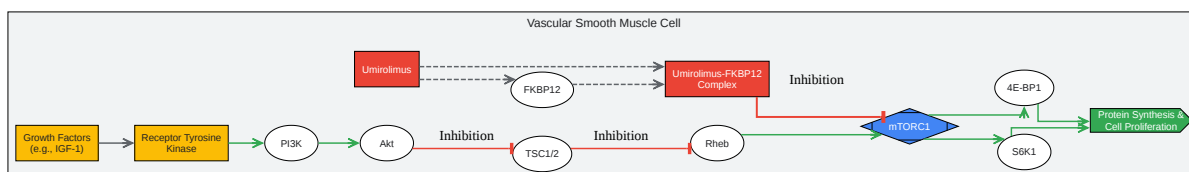
Introduction

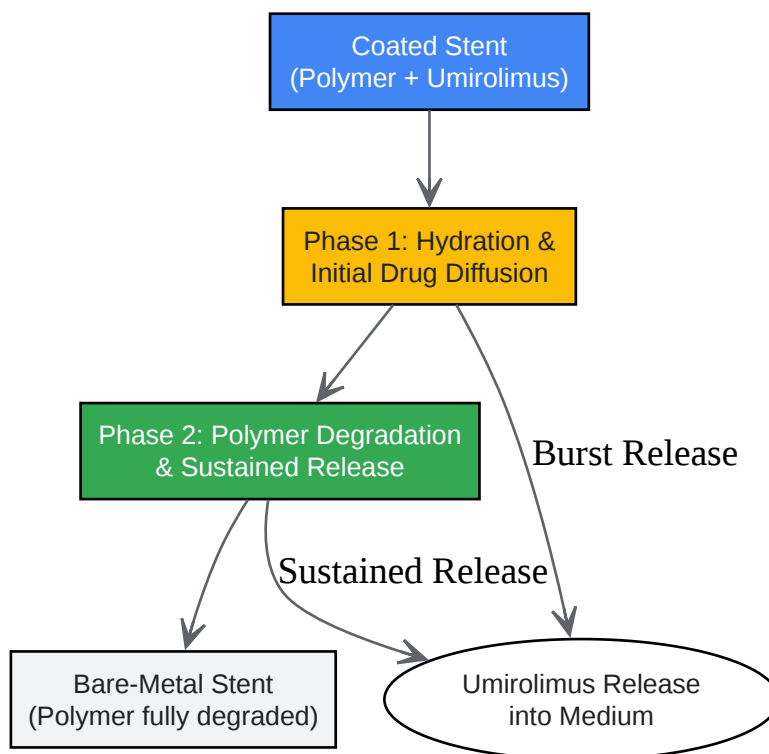
Umirolimus, a semi-synthetic derivative of sirolimus, is a potent immunosuppressive and anti-proliferative agent utilized in drug-eluting stents (DES) to prevent in-stent restenosis following percutaneous coronary intervention.[1] The evolution of DES technology has led to the development of stents with biodegradable polymer coatings. These advanced platforms are designed to release the drug over a defined period, after which the polymer matrix degrades and is absorbed by the body, leaving behind a bare-metal stent.[2][3] This approach aims to mitigate the long-term risks associated with durable polymers, such as chronic inflammation and late stent thrombosis.[2][4] These notes provide an overview of the application of **Umirolimus** in biodegradable polymer-based DES, summarizing key data and outlining relevant experimental protocols for researchers in the field.

Mechanism of Action: mTOR Inhibition

Umirolimus exerts its anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1][5][6] Upon entering the cell, **Umirolimus** binds to the intracellular protein FK506-binding protein 12 (FKBP12).[1][7] The resulting **Umirolimus**-FKBP12 complex specifically targets and inhibits mTOR Complex 1 (mTORC1).[1][7] This inhibition blocks the phosphorylation of downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell cycle progression.[6] By arresting the cell cycle in the G1 phase, **Umirolimus** effectively suppresses the proliferation and migration of vascular

smooth muscle cells, which are key processes in the development of neointimal hyperplasia and restenosis.[1]





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- To cite this document: BenchChem. [Application Notes: Umirolimus in Biodegradable Polymer-Based Drug-Eluting Stents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682062#umirolimus-application-in-biodegradable-polymer-based-des]

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